molecular formula C10H12FNO2 B12978078 3-((3-Fluorophenyl)(methyl)amino)propanoic acid

3-((3-Fluorophenyl)(methyl)amino)propanoic acid

Cat. No.: B12978078
M. Wt: 197.21 g/mol
InChI Key: YDEAVBBKFPDOCO-UHFFFAOYSA-N
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Description

3-((3-Fluorophenyl)(methyl)amino)propanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with a 3-fluorophenyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorophenyl)(methyl)amino)propanoic acid typically involves the reaction of 3-fluorobenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorophenyl)(methyl)amino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((3-Fluorophenyl)(methyl)amino)propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Fluorophenyl)(methyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)propanoic acid
  • 3-Amino-3-(4-fluorophenyl)propanoic acid
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

3-((3-Fluorophenyl)(methyl)amino)propanoic acid is unique due to the presence of both a fluorophenyl and a methylamino group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(3-fluoro-N-methylanilino)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-12(6-5-10(13)14)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI Key

YDEAVBBKFPDOCO-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)O)C1=CC(=CC=C1)F

Origin of Product

United States

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